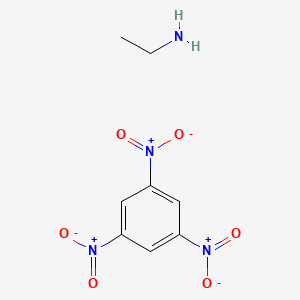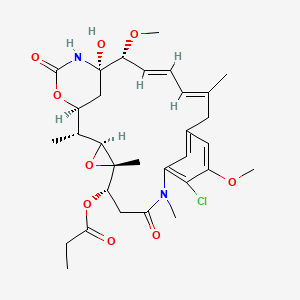
Ethanamine;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene typically involves large-scale nitration processes. The compound is produced by treating benzene or its derivatives with a mixture of concentrated nitric and sulfuric acids under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The compound can form charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction Reagents: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution Reagents: Electron-rich aromatic compounds are typically used for forming charge-transfer complexes.
Major Products:
Reduction Products: 1,3,5-Triaminobenzene
Substitution Products: Charge-transfer complexes with electron-rich arenes
Wissenschaftliche Forschungsanwendungen
Ethanamine;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds, including explosives and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-energy materials and as a narrow-range pH indicator.
Wirkmechanismus
The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves several steps:
Bond Cleavage: The initial step involves the cleavage of the carbon-nitro bond and dehydrogenation of the amino group.
Hydrogen Transfer: Hydrogen atoms are transferred to nitro groups, forming nitric oxide and water.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of carbon monoxide and small carbon-nitrogen fragments.
Final Products: The final products of the reaction include nitrogen gas and carbon dioxide.
Vergleich Mit ähnlichen Verbindungen
Hexanitrobenzene (HNB): Another highly nitrated benzene derivative with six nitro groups.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A compound with three amino and three nitro groups, known for its high stability and low sensitivity.
Uniqueness: Ethanamine;1,3,5-trinitrobenzene is unique due to its combination of an aliphatic amine with a highly nitrated aromatic compound
Eigenschaften
CAS-Nummer |
56270-17-8 |
|---|---|
Molekularformel |
C8H10N4O6 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3/h1-3H;2-3H2,1H3 |
InChI-Schlüssel |
LBYXABSHKTVTMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)



![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)



